

3-Methoxybenzonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **3-Methoxybenzonitrile**

Cat. No.: **B145857**

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An In-depth Overview of the Commercial Availability, Synthesis, and Biological Significance of a Key Chemical Intermediate

Introduction

3-Methoxybenzonitrile, also known as m-anisyl nitrile, is a versatile aromatic nitrile that serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique chemical structure, featuring a methoxy group and a nitrile moiety on a benzene ring, imparts specific reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, and novel organic materials. This technical guide provides a detailed overview of its commercial availability, key suppliers, physicochemical properties, synthesis protocols, and its role in significant biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

3-Methoxybenzonitrile is readily available from a multitude of global chemical suppliers, catering to both research and industrial-scale demands. The compound is typically offered in various purities, with 98% and 99% being the most common grades available.

Key Suppliers

A comprehensive search has identified several key manufacturers and suppliers of **3-Methoxybenzonitrile** across the globe. Major suppliers are concentrated in China, India, and the United States.

Table 1: Prominent Global Suppliers of **3-Methoxybenzonitrile**

Supplier Name	Country	Typical Purity Levels Offered	Notes
Biosynth	International	98%	Offers various pack sizes.
Thermo Scientific (Alfa Aesar)	USA	98%	Available in research quantities. [1]
Amitychem	China	99%	Reputable manufacturer with several years of experience. [2]
GTI Laboratory Supplies	USA	98.65% (Certified Reagent)	Provides detailed Certificate of Analysis. [3]
Finetech Industry Limited	China	98%	Offers a range of package sizes from grams to kilograms. [4]
Hebei Chuanghai Biotechnology Co., Ltd.	China	99.9%	-
Career Henan Chemical Co.	China	98%	-
Cefa-Cilinas Biotics Pvt Ltd	India	-	Leading manufacturer and exporter. [5]
Asmee Chemicals Private Limited	India	-	Manufacturer and exporter. [6]
Alzchem Group	Germany	-	Intermediate for agrochemicals and pharmaceuticals. [7]

Typical Commercial Specifications

Table 2: Common Commercial Specifications for **3-Methoxybenzonitrile**

Parameter	Specification
Purity	≥98% (GC)
Appearance	Colorless to light yellow liquid or off-white powder
Packaging	Grams, Kilograms, Bulk
Lead Time	Varies by supplier and quantity

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Methoxybenzonitrile** is essential for its handling, storage, and application in chemical synthesis.

Table 3: Physicochemical Data of **3-Methoxybenzonitrile**

Property	Value	Reference
CAS Number	1527-89-5	[8][9]
Molecular Formula	C ₈ H ₇ NO	[8][9]
Molecular Weight	133.15 g/mol	[8][9]
Melting Point	22 °C	[8]
Boiling Point	233 °C (at 760 mmHg); 111-112 °C (at 13 mmHg)	[8][9]
Density	1.089 g/cm ³ at 25 °C	[8][9]
Refractive Index (n _{20/D})	1.5402	[9]
Flash Point	105 °C	[8]
Solubility	Soluble in common organic solvents.	-
Appearance	Off-white powder or colorless to light yellow liquid.	[3]
Storage	Store at 10°C - 25°C in a well-closed container.	[8]

Experimental Protocols

3-Methoxybenzonitrile is a versatile intermediate in organic synthesis. Below are detailed methodologies for its synthesis and its application in the preparation of more complex molecules.

Synthesis of 3-Methoxybenzonitrile from m-Hydroxybenzaldehyde

This protocol outlines the methylation of m-hydroxybenzaldehyde to yield **3-Methoxybenzonitrile**.

Procedure:

- **Diazotization:** In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 575 ml of 6 N sulfuric acid to 0°C using a salt-ice bath. While maintaining the temperature at or below 0°C, add 167 g (1 mole) of m-aminobenzaldehyde dimethylacetal dropwise with stirring. Prepare a solution of 71 g (1 mole) of 97% sodium nitrite in approximately 175 ml of water and introduce it slowly, keeping the temperature at 5°C. Continue stirring at 5°C for 1 hour.
- **Hydrolysis:** In two separate 4-liter beakers, bring a mixture of 450 ml of water and 50 ml of concentrated sulfuric acid to a boil. Divide the cold diazonium solution into two equal portions and add them dropwise to the boiling acid solutions.
- **Methylation:** Dissolve the crude m-hydroxybenzaldehyde in about 550 ml of 2 N sodium hydroxide in a 2-liter three-necked flask. While stirring, add 126 g (95 ml, 1 mole) of methyl sulfate dropwise, maintaining the temperature at 40–45°C. After the addition, stir for an additional 5 minutes. Add 275 ml of 2 N sodium hydroxide in one portion, followed by the dropwise addition of 63 g (47.5 ml) of methyl sulfate, allowing the temperature to rise to 50°C. Continue stirring at 50°C for 30 minutes.
- **Work-up and Purification:** Cool the reaction mixture and extract the organic layer with ether. Dry the ether solution over anhydrous sodium sulfate for 8 hours, filter, and concentrate by distillation. The residue is then distilled under reduced pressure to yield 3-methoxybenzaldehyde. The conversion to the nitrile can be achieved through standard methods such as reaction with hydroxylamine followed by dehydration.

Synthesis of 3-Ethoxy-4-methoxybenzonitrile from 3-Hydroxy-4-methoxybenzonitrile

This protocol details the etherification of a related benzonitrile derivative.

Procedure:

- In a 100 ml flask, combine 10 g (67.11 mmol) of 3-hydroxy-4-methoxybenzonitrile, 25 ml (335.2 mmol) of bromoethane, 10.25 g of potassium carbonate, and 50 ml of dimethylformamide (DMF).
- Heat the mixture to 100°C with stirring.

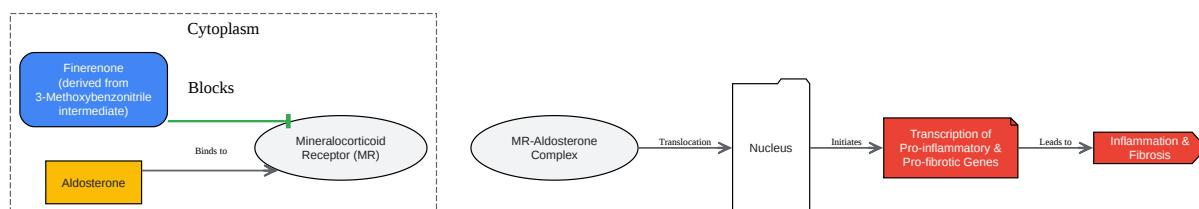
- Monitor the reaction progress using Thin Layer Chromatography (TLC). After approximately 8 hours, stop the heating and allow the mixture to cool to room temperature.
- Add 100 ml of water to the reaction mixture and extract with ethyl acetate.
- Dry the organic phase with anhydrous sodium sulfate.
- Remove the ethyl acetate under reduced pressure to obtain the solid product.

Role in Biological Signaling Pathways

While **3-Methoxybenzonitrile** itself is primarily a synthetic intermediate, its derivatives are integral to the structure of several biologically active molecules, including approved pharmaceuticals. Understanding the mechanism of action of these drugs provides insight into the signaling pathways that can be modulated by compounds derived from this scaffold.

Inhibition of the Mineralocorticoid Receptor (MR) Pathway by Finerenone

4-Formyl-**3-methoxybenzonitrile** is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. Finerenone is used to treat chronic kidney disease associated with type 2 diabetes.[10] Its mechanism of action involves the selective blockade of the mineralocorticoid receptor, which in turn inhibits the downstream signaling that leads to inflammation and fibrosis.[3][8][11]

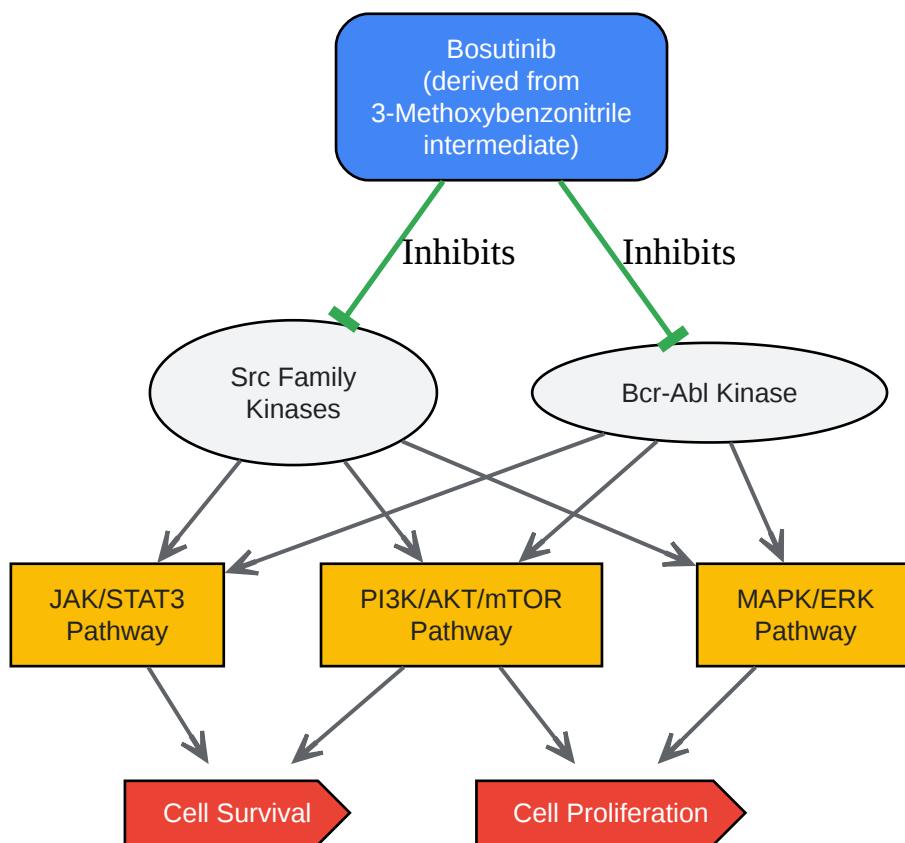


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Mechanism of Action of Finerenone.

Inhibition of Bcr-Abl and Src Family Kinases by Bosutinib

3-Methoxybenzonitrile derivatives are also utilized in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).^[2] Bosutinib targets the Bcr-Abl fusion protein and Src family kinases, thereby inhibiting multiple downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. ^{[2][12][13]}

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Mechanism of Action of Bosutinib.

Tyrosinase Inhibition

3-Anisonitrile, a synonym for **3-Methoxybenzonitrile**, has been shown to inhibit tyrosinase activity.^[14] Tyrosinase is a key enzyme in the biosynthesis of melanin. The inhibition of this enzyme is a target for the development of agents for treating hyperpigmentation disorders. The proposed mechanism involves the cleavage of the bond between phenolic hydroxyl groups and amino acid residues in the enzyme.^[14] This is a direct enzyme inhibition rather than a complex signaling pathway.

Conclusion

3-Methoxybenzonitrile is a commercially significant chemical intermediate with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ready availability from a range of global suppliers and its versatile reactivity make it an invaluable tool for chemical researchers and drug development professionals. The demonstrated use of its derivatives in targeting key signaling pathways, such as the Mineralocorticoid Receptor pathway and the Bcr-Abl/Src kinase pathways, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of the key technical aspects of **3-Methoxybenzonitrile**, from sourcing to its biological relevance, to aid in future research and development endeavors.

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